1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Descripción
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes two methyl groups at positions 1 and 3, ketone groups at positions 2 and 4, and a carboxylic acid substituent at position 6 (Fig. 1).
Propiedades
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPDXJELGFBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184681-83-2 | |
| Record name | 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable acetyl compound, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its enzyme inhibition properties, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The primary mechanism of action for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the production of reactive oxygen species (ROS) and uric acid, which can help alleviate conditions such as gout and reduce oxidative stress .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
*Molecular weight inferred from Enamine Ltd's catalog entry .
Key Observations:
- Alkyl vs.
- Methyl Group Multiplicity : The 1,3,5-trimethyl analog (C₁₂H₁₃N₃O₄) exhibits higher steric bulk, which may hinder enzyme binding compared to the target compound .
- Carboxylic Acid Position : All analogs retain the 6-carboxylic acid group, critical for hydrogen bonding with enzyme active sites .
Actividad Biológica
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O4
- Molecular Weight : 219.20 g/mol
- IUPAC Name : 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid acts primarily as an inhibitor of nucleic acid synthesis . Its mechanism involves binding to the active site of specific enzymes responsible for nucleic acid synthesis. This binding disrupts normal cellular processes that rely on nucleic acid synthesis and leads to:
- Inhibition of Cell Growth : By preventing the synthesis of nucleic acids, the compound effectively suppresses cell proliferation.
- Induction of DNA Damage : The interference with genetic material maintenance results in DNA damage accumulation and subsequent cell death.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These findings suggest that 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid could be a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in nucleic acid metabolism:
- Thymidylate Synthase : Essential for DNA synthesis; inhibition leads to reduced tumor growth.
- Dihydrofolate Reductase : Involved in folate metabolism; inhibition can affect rapidly dividing cells.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting tumor growth in mouse models. The study reported a significant reduction in tumor size when treated with the compound compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells through DNA damage pathways.
Another research article detailed its synthesis and biological evaluation against various cancer cell lines. The results confirmed its potential as a lead compound for developing new anticancer drugs due to its favorable pharmacokinetic properties and low toxicity profile in preliminary tests.
Q & A
Q. What are the common synthetic routes for 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid, and what methodological considerations are critical for yield optimization?
The compound is synthesized via a two-step approach starting with 6-amino-1,3-dimethyluracil. Key steps include:
- Vilsmeier formylation : Reacting 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under Vilsmeier conditions (POCl₃/DMF) to form pyrido[2,3-d]pyrimidine intermediates. Temperature and solvent polarity significantly influence product distribution (e.g., formation of monomeric vs. dimeric structures) .
- Cyclization : Subsequent cyclization under controlled conditions (e.g., refluxing in acetic acid) to introduce the carboxylic acid moiety. Yields range from 29% to 72%, depending on substituents . Critical considerations : Strict exclusion of moisture, precise stoichiometric ratios, and post-reaction purification via column chromatography or recrystallization .
Q. How is the structure of this compound characterized, and what analytical techniques are most reliable?
Structural confirmation involves:
- NMR spectroscopy : Key signals include δ 8.58 (s, 1H) for the pyridine proton and δ 161.9 (C-4) in ¹³C NMR .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z = 561 [M+H]⁺ for dimeric derivatives) .
- IR spectroscopy : Bands at ~1694 cm⁻¹ (C=O stretching) and ~2197 cm⁻¹ (C≡N in nitrile derivatives) .
Q. What biological targets or mechanisms are associated with this compound?
The compound acts as a nucleic acid synthesis inhibitor , disrupting enzymes like DNA/RNA polymerases or helicases. It induces DNA damage accumulation and apoptosis in cancer cells, validated via:
- Enzyme inhibition assays : IC₅₀ values in low micromolar ranges against purified enzymes .
- Cellular assays : Reduced proliferation in KIF18A-expressing cancer lines (e.g., HeLa) via interference with mitotic spindle assembly .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., dimerization vs. monomer formation)?
Competing pathways arise due to temperature and solvent effects:
- Low-temperature regimes (<50°C) favor monomeric products (e.g., 1,3-dimethyl derivatives), while higher temperatures promote dimerization via radical coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions. Non-polar solvents (e.g., toluene) increase dimer yields . Example : In the synthesis of dimer 13c , using DMF at 80°C yielded 29% dimer, whereas acetonitrile at 50°C increased monomer yield to 61% .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies often stem from:
- Enzyme source variability : Recombinant vs. native enzymes may exhibit differing binding affinities.
- Cellular permeability : Substituents like ethyl or allyl groups (e.g., Compound 16 ) enhance membrane penetration, lowering apparent IC₅₀ values . Methodological solutions :
- Standardize assays using isogenic cell lines.
- Conduct comparative studies with structurally related analogs (e.g., 1-ethyl vs. 1,3-dimethyl derivatives) to isolate substituent effects .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
Rational design approaches include:
- Substituent modification : Replacing methyl groups with ethyl or allyl moieties (e.g., Compound 15 ) enhances metabolic stability .
- Bioisosteric replacement : Substituting the carboxylic acid with a sulfonamide group improves solubility (logP reduction by ~0.5 units) . Case study : 8-Ethyl and 8-vinyl derivatives (22 , 51 ) exhibited superior antibacterial activity (MIC = 0.5 µg/mL vs. Pseudomonas aeruginosa) compared to parent compounds, attributed to enhanced target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
